REACTION_CXSMILES
|
[C:1]1([CH:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:8]2[CH2:11][CH:10](OS(C)(=O)=O)[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].[NH:29]1[CH2:34][CH2:33][O:32][CH2:31][CH2:30]1.O>C(#N)C>[C:1]1([CH:7]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[N:8]2[CH2:11][CH:10]([N:29]3[CH2:34][CH2:33][O:32][CH2:31][CH2:30]3)[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
24.46 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)OS(=O)(=O)C)C1=CC=CC=C1
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Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
7.34 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
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4 h
|
Type
|
CONCENTRATION
|
Details
|
the mixture concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was then partitioned between ethyl acetate (400 ml) and water (400 ml)
|
Type
|
WASH
|
Details
|
the organic phase washed with water (2×400 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(N1CC(C1)N1CCOCC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 273% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |